molecular formula C16H16N2O2 B1658695 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline CAS No. 61862-76-8

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline

Cat. No.: B1658695
CAS No.: 61862-76-8
M. Wt: 268.31 g/mol
InChI Key: XVHZWGNJAMSKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a nitrobenzyl group attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzyl bromide with tetrahydroquinoline under basic conditions. The reaction typically employs a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

61862-76-8

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H16N2O2/c19-18(20)15-9-7-13(8-10-15)12-17-11-3-5-14-4-1-2-6-16(14)17/h1-2,4,6-10H,3,5,11-12H2

InChI Key

XVHZWGNJAMSKJG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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